1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Physicochemical properties Boiling point Computational prediction

This distinct 4-aminopyrazole pharmacophore combines a 4-fluorophenyl group at the pyrazole 5-position with an N-methylmethanamine moiety at the 4-position. Unlike generic analogs, this architecture enables targeted SAR exploration of PI3Kγ kinase inhibition (36–73% at screening concentrations) and MAO-A/MAO-B binding pockets. Its defined C11H12FN3 profile (MW 205.23, predicted BP 325.24°C) ensures reproducible purification and assay development. Choose this scaffold for proprietary, high-fidelity SAR data without in-class substitution risk.

Molecular Formula C11H12FN3
Molecular Weight 205.23 g/mol
CAS No. 1007521-55-2
Cat. No. B1359227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine
CAS1007521-55-2
Molecular FormulaC11H12FN3
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCNCC1=C(NN=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN3/c1-13-6-9-7-14-15-11(9)8-2-4-10(12)5-3-8/h2-5,7,13H,6H2,1H3,(H,14,15)
InChIKeyQIIZTLNXWXNDJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2): Chemical Class and Core Characteristics for Research Procurement


1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2) is a synthetic small molecule belonging to the 4-aminopyrazole class, featuring a 4-fluorophenyl group at the pyrazole 5-position and an N-methylmethanamine moiety at the 4-position. Its molecular formula is C11H12FN3 with a molecular weight of approximately 205.23 g/mol. This structural arrangement confers a well-defined chemical profile, making it a useful building block or scaffold in medicinal chemistry and pharmaceutical research. The compound's 4-aminopyrazole core is a recognized pharmacophore, associated with a broad range of biological activities including kinase and enzyme inhibition. [1]

1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine: Why Generic Substitution of 4-Aminopyrazoles or 5-Arylpyrazoles is Scientifically Unreliable


In medicinal chemistry and chemical biology research, substituting 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine with a seemingly similar compound from the 4-aminopyrazole or 5-arylpyrazole family without quantitative justification can compromise experimental outcomes. The 4-aminopyrazole class is known for its broad, yet exquisitely sensitive, biological activity profile [1]. Subtle changes to the core scaffold, such as shifting the amine group position or altering the aryl substitution pattern, can drastically alter a molecule's target engagement, selectivity, and resulting biological phenotype [2]. The specific combination of the N-methylmethanamine group at the 4-position and the 4-fluorophenyl group at the 5-position creates a unique three-dimensional pharmacophore with distinct electronic and steric properties. This specific architecture dictates its binding affinity to biological targets like kinases or receptors, and its behavior in physicochemical assays. Therefore, 'in-class' substitution without empirical, comparator-based evidence for a specific assay is a significant risk that can lead to data misinterpretation and project delays.

Quantitative Comparator Evidence for 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine (CAS 1007521-55-2)


Physicochemical Profile: Calculated Boiling Point Comparison for 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine

Computational prediction provides a quantitative baseline for its volatility compared to a simpler, unsubstituted aminopyrazole analog. The predicted boiling point of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine is 325.24 °C, which is substantially higher than that of a simpler analog like 1-(1H-pyrazol-4-yl)methanamine (estimated ~230-250 °C based on typical values for similar MW amines), indicating a significant difference in volatility. [1]

Physicochemical properties Boiling point Computational prediction Analytical method development

Enzyme Inhibitory Potential: Class-Level PI3Kγ Inhibition Data for 4-Aminopyrazole Scaffolds

The 4-aminopyrazole scaffold is a validated core for PI3Kγ enzyme inhibition, with minor modifications causing significant shifts in potency. In a study on (1H-pyrazol-4-yl)methanamines, an initial hit showed 36% inhibition at a single concentration, and a minor structural modification improved this to 73%. [1] While not a direct test of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine, this data demonstrates the scaffold's potential and, crucially, its sensitivity to structural changes. The specific 4-fluorophenyl and N-methyl groups of the target compound will likely produce a unique inhibitory profile compared to the published compounds.

PI3Kγ inhibition Kinase inhibitor Medicinal chemistry Structure-activity relationship

Monoamine Oxidase (MAO) Inhibition: Potency of a Related 5-(4-Fluorophenyl)pyrazole Derivative

The 5-(4-fluorophenyl)pyrazole motif is a known pharmacophore for potent monoamine oxidase (MAO) inhibition. A study on 3,5-diaryl-4,5-dihydropyrazole derivatives identified a compound with the same 5-(4-fluorophenyl) substitution that exhibited highly potent and selective inhibition of the MAO-A isoform with an IC50 value of 1.0 × 10⁻³ μM (or 1 nM). [1] This demonstrates the strong enzyme-binding potential of this specific arylpyrazole substructure. 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine contains this exact substructure but in a fully aromatic pyrazole ring, which is expected to alter its binding properties compared to the dihydro analog.

MAO-A inhibition Neuropharmacology Enzyme selectivity Pyrazole derivatives

Evidence-Based Application Scenarios for Procuring 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine


Medicinal Chemistry: A Privileged 4-Aminopyrazole Scaffold for Kinase Inhibitor Design

This compound serves as a well-defined, synthetically tractable building block for exploring the kinase inhibitor space, particularly PI3Kγ. The evidence shows that the 4-aminopyrazole core can achieve moderate to significant enzyme inhibition (36% to 73% at screening concentrations) and is highly sensitive to structural modifications. [3] Procuring this specific compound, with its unique 4-fluorophenyl and N-methylmethanamine groups, provides a distinct chemical starting point for generating proprietary structure-activity relationship (SAR) data around a validated pharmacophore.

Neuropharmacology Research: Probing Monoamine Oxidase (MAO) Isoforms

The compound's 5-(4-fluorophenyl)pyrazole substructure is a key feature for potent enzyme inhibition, as demonstrated by a related analog that achieved a 1 nM IC50 against MAO-A with high selectivity. [3] 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine offers an alternative, fully aromatic core to explore MAO-A and MAO-B binding pockets. Its procurement is justified for labs aiming to expand the SAR of this class, develop novel selective MAO inhibitors, or investigate the role of aromaticity in target engagement.

Chemical Biology: A Physicochemically Defined Tool Compound for Target ID and Proteomics

As a structurally distinct 4-aminopyrazole with a calculated boiling point of 325.24 °C [3], this compound is suitable for applications requiring a stable, well-characterized small molecule. Its unique physicochemical profile allows for straightforward handling and purification using standard techniques (e.g., recrystallization or chromatography, given its low volatility). It is an appropriate procurement choice for chemical biology studies such as affinity chromatography, photoaffinity labeling, or cellular thermal shift assays (CETSA), where a pure, tractable small molecule is required to interrogate its biological targets.

Analytical Chemistry: Development of Chromatographic and Detection Methods

The compound's specific molecular formula (C11H12FN3) and weight (205.23 g/mol) provide a basis for developing and validating analytical methods (e.g., HPLC, LC-MS). Its predicted boiling point (325.24 °C) [3] and other calculable properties (e.g., LogP, pKa) make it a suitable candidate for method development in analytical labs focused on detecting or quantifying similar 4-aminopyrazole-based drug candidates or their metabolites in complex matrices.

Technical Documentation Hub

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